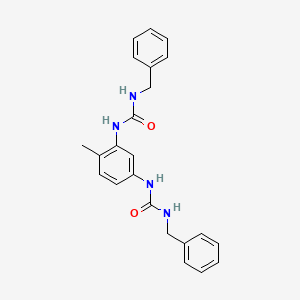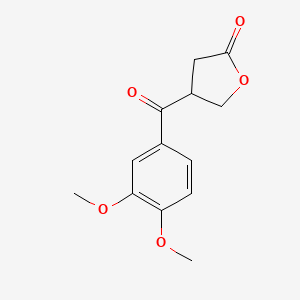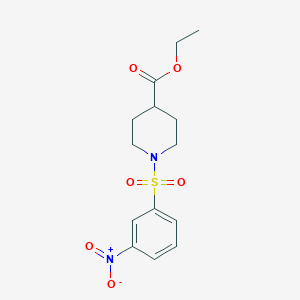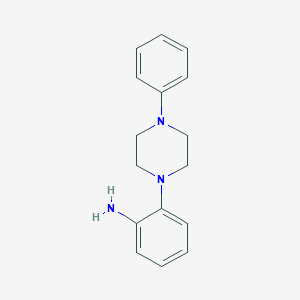
2-(4-Phenyl-1-piperazinyl)aniline
概要
説明
2-(4-Phenyl-1-piperazinyl)aniline is an organic compound that features a piperazine ring substituted with a phenyl group and an aniline moiety. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and dyestuffs, due to its versatile chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1-piperazinyl)aniline typically involves the reaction of 1-phenylpiperazine with aniline derivatives. One common method includes the use of bromoacetyl bromide to form an intermediate, which is then coupled with phenylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) under basic conditions . The reaction is often facilitated by the presence of a base like lithium hydride (LiH) to deprotonate the amine groups, enhancing nucleophilicity and promoting the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure reproducibility and safety.
化学反応の分析
Types of Reactions
2-(4-Phenyl-1-piperazinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring .
科学的研究の応用
2-(4-Phenyl-1-piperazinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the production of dyes and agrochemicals.
作用機序
The mechanism of action of 2-(4-Phenyl-1-piperazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity to these targets, potentially modulating their activity. For instance, in anticancer research, the compound may inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the phenyl group on the piperazine ring.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-piperazinyl)acetamides: These compounds have additional acetamide groups, which can influence their biological activity.
Uniqueness
2-(4-Phenyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-15-8-4-5-9-16(15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOJQEMFIPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


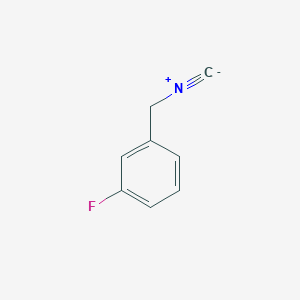

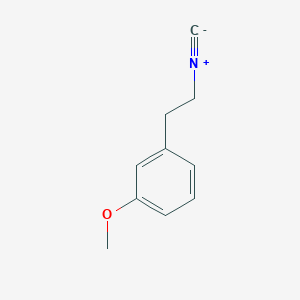
![2(3h)-Benzothiazolethione, 3-[[(4-nitrophenyl)amino]methyl]-](/img/structure/B3337266.png)
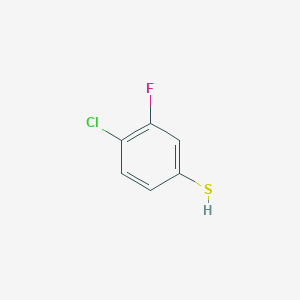
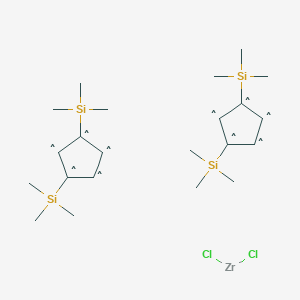
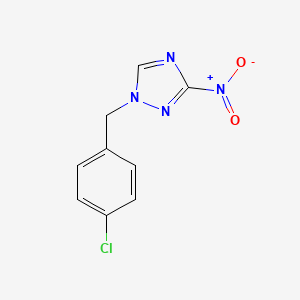
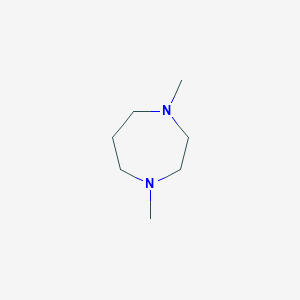
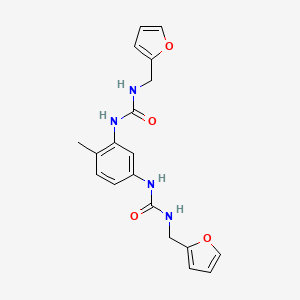
![2,3,4,5-Tetrachloro-6-[(2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B3337304.png)
